molecular formula C12H8ClNO2 B5737015 3-pyridinyl 3-chlorobenzoate

3-pyridinyl 3-chlorobenzoate

Cat. No.: B5737015
M. Wt: 233.65 g/mol
InChI Key: DKJMMRRCBINSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridinyl 3-chlorobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 3-pyridinyl 3-chlorobenzoate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes play a crucial role in the inflammatory response, and their inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to have anti-inflammatory, antifungal, and anticancer properties. In addition, this compound has been reported to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-pyridinyl 3-chlorobenzoate in lab experiments include its ease of synthesis, high purity, and low toxicity. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 3-pyridinyl 3-chlorobenzoate in scientific research. One potential application is in the development of new anticancer agents. This compound has been shown to have anticancer properties, and further research could lead to the development of new drugs for the treatment of cancer. Another potential application is in the development of new materials. The metal complexes of this compound have shown promising results in catalysis and material science, and further research could lead to the development of new materials with unique properties. Finally, the use of this compound in the development of new anti-inflammatory agents is also a promising area of research. Its ability to inhibit the activity of COX-2 and LOX makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 3-pyridinyl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with pyridine in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.

Scientific Research Applications

3-pyridinyl 3-chlorobenzoate has been extensively used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including antifungal agents, anti-inflammatory agents, and anticancer agents. In addition, this compound has been used as a ligand for the preparation of metal complexes, which have shown promising results in catalysis and material science.

Properties

IUPAC Name

pyridin-3-yl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-4-1-3-9(7-10)12(15)16-11-5-2-6-14-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJMMRRCBINSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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